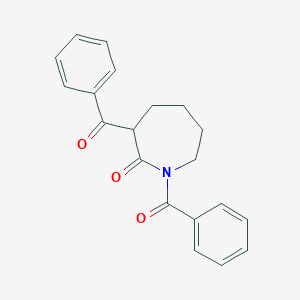

2H-Azepin-2-one, 1,3-dibenzoylhexahydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is a heterocyclic compound with significant pharmacological potential. It belongs to the class of benzazepinones, which are known for their diverse biological activities, including applications in treating heart diseases, cancer, and neurological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- can be achieved through various methods:

Hydroamination: This involves the metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety, leading to the formation of benzazepinones.

Carbopalladation: Reductive Heck conditions are employed to furnish benzazepinones and benzazepines in moderate to high yields.

Amidation: Various amidation approaches allow the obtaining of both saturated and unsaturated benzazepinones.

Industrial Production Methods

Industrial production methods for 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- typically involve large-scale synthesis using robust and efficient synthetic routes such as the Ugi reaction, which provides a general method for preparing benzazepinones from commercially available reagents .

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, 1,3-dibenzoylhexahydro- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2H-Azepin-2-one, 1,3-dibenzoylhexahydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- involves its interaction with specific molecular targets and pathways. For example, it acts as a potent and ligand-efficient pan-BET bromodomain inhibitor, binding simultaneously to both bromodomains . This bivalent mode of action enhances its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar core structure and exhibit similar pharmacological activities.

Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one: This compound has a similar structure but different functional groups, leading to different chemical properties.

Uniqueness

2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is unique due to its specific dibenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

2H-Azepin-2-one, 1,3-dibenzoylhexahydro- (CAS Number: 2235-00-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the synthesis, biological properties, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula for 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is C20H19NO3, with a molecular weight of 325.37 g/mol. The structure includes a hexahydroazepine ring with two benzoyl substituents, which may influence its biological activity.

Pharmacological Properties

Research indicates that compounds related to 2H-Azepin-2-one exhibit various pharmacological activities:

- Vasorelaxant Activity : A study on similar compounds demonstrated vasorelaxant properties, which could be beneficial in treating cardiovascular conditions .

- Bradycardic Effects : Compounds in the same class have shown heart-rate-reducing effects, suggesting potential applications in managing heart diseases .

Toxicity and Safety

According to safety data sheets, 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is classified as harmful if swallowed and may cause skin irritation. Chronic exposure can lead to specific target organ toxicity affecting the liver and respiratory tract .

Synthesis and Biological Evaluation

A notable study synthesized a series of dibenzoyl derivatives and evaluated their biological activities. The findings indicated that several derivatives exhibited significant vasorelaxant and bradycardic activities. This suggests that modifications to the dibenzoyl structure can enhance therapeutic efficacy .

Comparative Analysis of Related Compounds

A comparative analysis of similar azepine derivatives reveals varying degrees of biological activity. The following table summarizes the activities observed in various studies:

| Compound Name | Vasorelaxant Activity | Bradycardic Activity | Toxicity Level |

|---|---|---|---|

| 1,3-Dihydro-2H-benzazepin-2-one | Moderate | High | Moderate |

| 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- | High | Moderate | High |

| 1-(3-Aminopropyl)-hexahydro-2H-azepin-2-one | Low | High | Low |

Properties

CAS No. |

102222-10-6 |

|---|---|

Molecular Formula |

C20H19NO3 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

1,3-dibenzoylazepan-2-one |

InChI |

InChI=1S/C20H19NO3/c22-18(15-9-3-1-4-10-15)17-13-7-8-14-21(20(17)24)19(23)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |

InChI Key |

MUAFMSKOKSAMBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.